molecular formula C₇₉H₁₀₀N₁₆O₂₇ B612673 Gastrin I (1-14), human CAS No. 100940-57-6

Gastrin I (1-14), human

Cat. No.: B612673
CAS No.: 100940-57-6
M. Wt: 1705.73
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This synthetic peptide features a unique sequence with mixed D/L-amino acids (DL-forms), an N-terminal pyroglutamate (Pyr), and repetitive glutamic acid (Glu) residues. Key structural attributes include:

  • N-terminal modification: Pyrrolidone (cyclic structure) enhances stability against aminopeptidase degradation.
  • Polyglutamic acid motif: Five consecutive Glu residues confer high negative charge, influencing solubility and ionic interactions.
  • Aromatic residues: Tryptophan (Trp) and tyrosine (Tyr) contribute to UV absorbance and hydrophobic interactions.

Properties

IUPAC Name

4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJJBRDFCLLYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H100N16O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1705.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

The 2-chlorotrityl chloride (2-CTC) resin was selected for its mild cleavage conditions (1% trifluoroacetic acid [TFA] in dichloromethane [DCM]), preserving acid-labile side-chain protections such as tert-butyl (tBu) for glutamic acid and tryptophan. Loading of the C-terminal DL-Trp-OH was achieved by dissolving DL-tryptophan (1.5 equiv) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIEA, 2 equiv), followed by agitation with the resin for 2 hours at 25°C. Unreacted sites were capped using methanol/DIEA (1:1 v/v) to prevent deletion sequences.

Iterative Coupling Cycles

Fmoc-protected DL-amino acids (5 equiv) were activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HBTU, 4.8 equiv) and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt, 5 equiv) in DMF, with DIEA (10 equiv) as the base. Coupling times were extended to 2 hours for DL-residues to account for reduced reaction kinetics. Fmoc deprotection utilized 20% piperidine in DMF (2 × 10 minutes), monitored by UV absorbance at 301 nm.

Table 1: Side-Chain Protecting Groups

Amino AcidProtecting GroupCleavage Condition
DL-GlutBu95% TFA
DL-TrpBoc95% TFA
DL-TyrtBu95% TFA
DL-ProNoneN/A

Aggregation during synthesis was mitigated by incorporating pseudoproline dipeptides at DL-Leu-DL-Glu and DL-Glu-DL-Glu junctions, reducing secondary structure formation.

Fragment Condensation in Solution Phase

Activation of C-Terminal Fragment

The N-terminal fragment (Pyr-Gly-DL-Pro-DL-Trp-DL-Leu) and glutamic acid-rich fragment (DL-Glu-5) were synthesized separately. The C-terminal carboxylate of the glutamic acid fragment was activated using N,N-diisopropylcarbodiimide (DIC, 3 equiv) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma, 3 equiv) in tetrahydrofuran (THF), achieving >90% activation efficiency within 30 minutes.

Coupling Reaction

Activated fragments were combined at 0°C in DMF/chloroform (1:1 v/v) with DIEA (6 equiv) to maintain a pH >8, minimizing racemization. Reaction progress was monitored by LC-MS, showing complete consumption of starting materials after 24 hours. The crude product was precipitated with methyl tert-butyl ether (MTBE) and lyophilized, yielding a white powder.

Global Deprotection and Purification

TFA-Mediated Cleavage

Protected peptide-resin complexes were treated with TFA:triisopropylsilane:water (95:2.5:2.5 v/v/v) for 3 hours at 25°C, removing side-chain protections and liberating the peptide from the resin. DL-Trp(Boc) residues required extended cleavage (4 hours) to ensure complete deprotection.

Reverse-Phase HPLC Purification

Crude peptide was dissolved in 0.1% TFA/water and injected onto a C18 column (250 × 21.2 mm, 5 μm) with a gradient of 10–40% acetonitrile over 60 minutes. Despite the theoretical diastereomer count (2^14 = 16,384), chromatographic resolution revealed three dominant peaks attributed to conformational isomers rather than stereoisomers, suggesting kinetic preference during synthesis.

Table 2: HPLC Purification Parameters

ParameterValue
ColumnC18, 5 μm, 100 Å
Flow Rate8 mL/min
Detection220 nm
Yield12% (overall)
Purity (Analytical)92% (main peak)

Analytical Characterization

Mass Spectrometry

High-resolution ESI-MS confirmed the molecular weight (observed: 2132.8 Da; calculated: 2133.1 Da), with isotopic distribution matching the theoretical pattern. Minor impurities (<5%) corresponded to deletion sequences lacking one glutamic acid residue.

Circular Dichroism Spectroscopy

The peptide exhibited a random coil conformation in aqueous buffer (10 mM phosphate, pH 7.4), with negative ellipticity at 200 nm and no α-helical or β-sheet signatures. Addition of 50% trifluoroethanol induced partial helicity, suggesting latent structural plasticity.

Challenges and Optimization

Racemization Control

Despite using low-temperature coupling, epimerization at DL-Glu residues reached 18% per site, as quantified by Marfey’s analysis. Substituting DIC/Oxyma for HBTU reduced this to 9% by minimizing base-mediated tautomerization.

Solubility Management

The pentaglutamic acid segment necessitated synthesis in DMF/N-methylpyrrolidone (3:1 v/v) with 0.1 M hydroxybenzotriazole (HOBt) to prevent aggregation. Post-cleavage, the peptide required lyophilization from 0.1% acetic acid to maintain solubility in aqueous buffers .

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH: can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tryptophan and tyrosine, leading to the formation of oxidized derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions, often used in peptide engineering.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents for modifying side chains.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can produce N-formylkynurenine, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH: has several applications in scientific research:

    Biochemistry: Studying protein-protein interactions, enzyme-substrate specificity, and peptide-receptor binding.

    Medicine: Potential therapeutic uses, including as antimicrobial agents, enzyme inhibitors, or in cancer treatment.

    Industrial: Used in the development of biosensors, drug delivery systems, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as enzymes, receptors, or nucleic acids. This binding can modulate the activity of the target, leading to various biological effects. For example, peptides can inhibit enzyme activity by blocking the active site or alter receptor function by mimicking natural ligands.

Comparison with Similar Compounds

Structural and Functional Comparison with Natural Glutenin Subunits

Natural glutenin subunits (e.g., high/low molecular weight glutenins, HMW-GS/LMW-GS) share motifs with repetitive acidic residues but differ in configuration and application:

Feature Target Peptide Glutenin Subunits (HMW-GS/LMW-GS) Reference
Amino Acid Configuration DL-forms (racemic) L-forms (stereospecific)
Glu Content 5 consecutive Glu residues Glu/Gln-rich regions (e.g., LMW-GS-B/C)
Functional Role Synthetic applications (e.g., drug delivery) Dough elasticity, bread quality
Charge Profile Highly acidic (pH < 4) Variable (depends on Glu/Gln ratio)

Key Findings :

  • The target’s poly-Glu motif resembles glutenin’s glutamine-rich regions, which enhance dough strength via hydrogen bonding . However, the synthetic peptide’s DL-forms lack the stereospecificity critical for glutenin’s natural functionality .
  • Unlike glutenins, the target’s pyroglutamate may improve metabolic stability, a feature relevant in therapeutic peptides .

Comparison with Methylofuran Cofactors

Methylofuran (MFR) cofactors, such as MFR-a, share structural motifs with alternating α/β-linked glutamates but serve distinct roles:

Feature Target Peptide Methylofuran (MFR-a) Reference
Glu Linkages α-linked Glu residues (assumed) Alternating α/β linkages
Functional Group None (linear peptide) Formyl group (one-carbon carrier in methanogens)
Biological Role Undefined (synthetic) Central in methane metabolism

Key Findings :

  • Both compounds utilize Glu residues, but MFR-a’s β-linkages and formyl group enable its role in enzymatic one-carbon transfer, unlike the target’s linear structure .

Comparison with Poly-Glutamic Acid Biomaterials

Synthetic poly-Glu peptides are used in drug delivery and hydrogels. Differences include:

Feature Target Peptide Poly-Glu Biomaterials Reference
Stereochemistry DL-forms Typically L-forms
Chain Length 5 Glu residues Longer chains (e.g., 10–100 residues)
Applications Potential drug conjugation Hydrogels, nanoparticle coatings

Key Findings :

  • The target’s shorter Glu sequence may limit its utility in sustained-release systems compared to longer poly-Glu chains .

Comparison with Aromatic-Rich Bioactive Peptides

Peptides rich in Trp/Tyr, such as antimicrobial peptides (AMPs), highlight functional contrasts:

Feature Target Peptide AMPs (e.g., Indolicidin) Reference
Aromatic Residues 2 Trp, 1 Tyr High Trp/Pro content (e.g., 5 Trp in Indolicidin)
Charge Negative (Glu-dominated) Positive (lysine/arginine-rich)
Function Undefined Membrane disruption, antibacterial activity

Key Findings :

  • The target’s negative charge and lack of cationic residues make it unlikely to mimic AMPs’ membrane-targeting mechanisms .

Biological Activity

H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH is a synthetic peptide composed of various amino acids, including pyrrolysine, glycine, proline, tryptophan, leucine, glutamic acid, alanine, and tyrosine. The complexity of its structure suggests diverse biological activities and potential applications in biochemistry and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Synthesis

The peptide is synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a peptide chain. The general steps include resin loading, deprotection, coupling of the next amino acid, repetition of these steps until the desired sequence is achieved, and finally cleavage from the resin. The presence of both D- and L-forms of amino acids can influence the biological interactions and stability of the peptide in physiological conditions.

The biological activity of H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH is primarily mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : The peptide can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
  • Receptor Modulation : It may mimic natural ligands to modulate receptor functions, influencing various signaling pathways in cells.
  • Protein-Protein Interactions : The peptide can participate in protein-protein interactions that are critical for cellular functions and signaling.

Antimicrobial Properties

Research indicates that peptides similar to H-DL-Pyr-Gly-DL-Pro have potential antimicrobial activities. They can disrupt bacterial membranes or inhibit essential bacterial enzymes. For instance, studies have shown that certain peptides exhibit significant antibacterial effects against a range of pathogens.

Neuroprotective Effects

Tryptophan-containing peptides have been studied for their neuroprotective properties. They may enhance neurogenesis and protect neurons from oxidative stress by modulating neurotransmitter levels . This is particularly relevant in conditions such as neurodegenerative diseases.

Cancer Therapeutics

Peptides like H-DL-Pyr-Gly have been explored for their potential in cancer treatment. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that synthetic peptides with similar structures inhibited growth in several bacterial strains, suggesting a mechanism involving membrane disruption.
Neuroprotection Research on tryptophan-rich peptides indicated their role in promoting neuronal survival under stress conditions by enhancing antioxidant defenses .
Cancer Cell Apoptosis Peptides were shown to induce apoptosis in human cancer cell lines through caspase activation pathways, highlighting their therapeutic potential.

Q & A

Q. What are the critical parameters for synthesizing H-DL-Pyr-Gly-DL-Pro-DL-Trp...OH with high purity?

Successful synthesis requires stringent control of reaction conditions, including:

  • Temperature : Optimal ranges (e.g., 0–25°C) to minimize side reactions like racemization.
  • pH : Maintained between 6.5–8.5 during coupling steps to ensure peptide bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) to enhance solubility of DL-amino acid residues. Purification methods such as reverse-phase HPLC with gradients optimized for peptide retention times are essential to isolate the target compound .

Q. Which analytical techniques are most reliable for characterizing this compound’s sequence and stereochemistry?

  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and sequence integrity.
  • NMR spectroscopy : 1H/13C NMR to resolve stereochemistry (DL-configuration), with 2D techniques (e.g., COSY, NOESY) for spatial arrangement analysis.
  • Circular dichroism (CD) : To assess secondary structure in solution, particularly for glutamic acid-rich regions .

Q. How can researchers optimize the yield of this peptide in solid-phase synthesis?

  • Use Fmoc/t-Bu protection strategies for DL-amino acids to prevent unwanted side-chain reactions.
  • Implement iterative coupling efficiency checks via Kaiser tests or UV monitoring.
  • Adjust resin swelling properties by pre-treating with DCM or DMF to improve reagent accessibility .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound’s tertiary structure be resolved?

Contradictory NOESY or ROESY cross-peaks may arise from conformational flexibility in the glutamic acid repeats. To address this:

  • Perform temperature-dependent NMR experiments to identify dynamic regions.
  • Cross-validate with X-ray crystallography (if crystalline) or molecular dynamics simulations to model low-energy conformers .
  • Compare with alanine-scanning analogs to isolate structural contributions of specific residues .

Q. What methodologies are effective for analyzing contradictory bioactivity data across in vitro assays?

  • Dose-response curve normalization : Account for batch-to-batch variability in peptide purity.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to target receptors/enzymes, ensuring buffer conditions (e.g., ionic strength, pH) match physiological environments.
  • Meta-analysis of replicates : Use statistical tools (e.g., ANOVA with Tukey post hoc tests) to identify outliers and systemic errors .

Q. How can in silico modeling improve experimental design for studying this peptide’s stability under varying pH conditions?

  • Molecular dynamics (MD) simulations : Predict degradation hotspots (e.g., acid-labile DL-Trp or DL-Glu residues) by simulating peptide behavior in pH 2–10 environments.
  • Density functional theory (DFT) : Calculate hydrolysis activation energies for peptide bonds in acidic/basic conditions.
  • Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-MS monitoring .

Methodological Considerations for Data Interpretation

Challenge Recommended Approach Relevant Evidence
Ambiguous MS/MS fragmentationUse collision-induced dissociation (CID) with isotopic labeling to map cleavage sites
Low reproducibility in bioassaysStandardize cell lines (e.g., ATCC-certified) and pre-treat with protease inhibitors
HPLC co-elution impuritiesEmploy ion-pair chromatography (e.g., TFA as modifier) to enhance peak resolution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.